2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin polymerization, a crucial process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt normal cellular functions and can lead to cell death .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a structure essential for cell division . Its inhibition of Hsp90 can affect the folding and stability of many proteins, potentially disrupting multiple cellular processes . By inhibiting TrxR, it can increase oxidative stress within the cell .
Pharmacokinetics
Its structural similarity to other compounds with known anti-mitotic activity suggests it may have similar adme properties .
Result of Action
The compound’s actions lead to a variety of molecular and cellular effects. It has shown good cytotoxicity on cancerous cell lines . It can induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase of the cell cycle, and inhibit polymerization of tubulin .
Biochemical Analysis
Biochemical Properties
The TMP group in 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been associated with notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The compound has shown good cytotoxicity on cancerous cell lines (IC 50 value 27.7–39.2 µM) and low toxicity on normal cell line (NIH-3T3, IC 50 value > 100 µM) . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The TMP group in this compound plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting with the construction of the chromeno[2,3-c]pyrrole core. One common approach is the condensation of 2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with a suitable amine under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are selected to optimize yield and purity, and the process is monitored to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Medicine: : Potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Chemistry: : Utilized in the synthesis of novel organic compounds and as a building block for more complex molecules.
Biology: : Studied for its effects on biological systems, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
When compared to other similar compounds, 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique structure and biological activity. Similar compounds include:
Chalcones: : Known for their anti-inflammatory and anti-cancer properties.
Trimethoxyphenyl derivatives: : Exhibiting diverse bioactivity effects, including anti-cancer and anti-inflammatory activities.
Chromeno[2,3-c]pyrrole derivatives: : Used in various medicinal chemistry applications.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-22-17(11-9-14(25-2)19(27-4)15(10-11)26-3)16-18(23)12-7-5-6-8-13(12)28-20(16)21(22)24/h5-10,17H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBDBIRCZHWDMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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